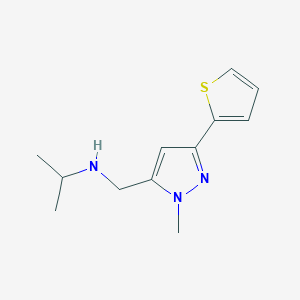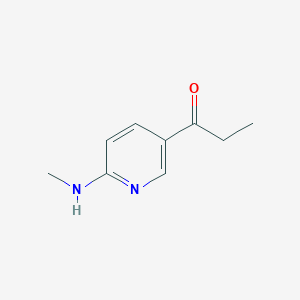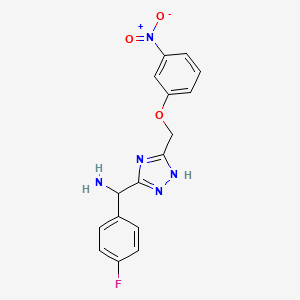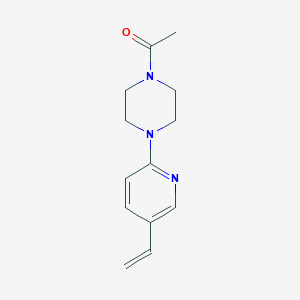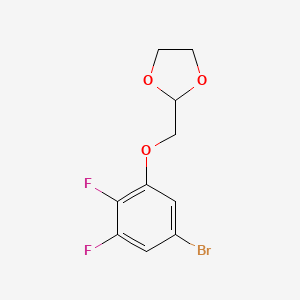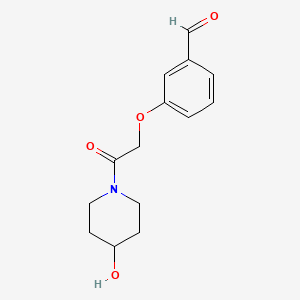
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C12H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of 4-hydroxypiperidine with benzaldehyde under basic conditions. The reaction can be carried out in solvents such as ethanol. The product is then purified through crystallization and further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can influence biological pathways and lead to various pharmacological effects .
類似化合物との比較
Similar Compounds
2-(4-Hydroxypiperidin-1-yl)benzaldehyde: A closely related compound with similar structural features.
4-Hydroxypiperidine: The parent compound from which 3-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde is derived.
Benzaldehyde: A simpler aromatic aldehyde that serves as a building block in the synthesis of more complex compounds.
Uniqueness
This compound is unique due to the presence of both the piperidine and benzaldehyde moieties, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c16-9-11-2-1-3-13(8-11)19-10-14(18)15-6-4-12(17)5-7-15/h1-3,8-9,12,17H,4-7,10H2 |
InChIキー |
WBRFICMLRSDARC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)COC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
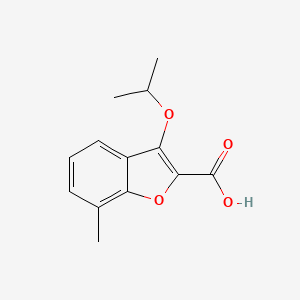
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)


![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
